2-Methoxy-4-(trifluoromethoxy)benzylamine
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Overview
Description
2-Methoxy-4-(trifluoromethoxy)benzylamine is a biochemical used for proteomics research . It has a molecular formula of C9H10F3NO2 and a molecular weight of 221.18 .
Molecular Structure Analysis
The InChI code for 2-Methoxy-4-(trifluoromethoxy)benzylamine is1S/C9H10F3NO2/c1-14-8-4-7 (15-9 (10,11)12)3-2-6 (8)5-13/h2-4H,5,13H2,1H3
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
2-Methoxy-4-(trifluoromethoxy)benzylamine is a clear colorless to light yellow liquid . It has a molecular weight of 221.18 .Scientific Research Applications
Human Histamine H3 Receptor Antagonists
One area of application involves the synthesis of compounds for potential pharmacological use, such as human histamine H3 receptor antagonists. A study demonstrated the preparation and screening of 4-(aminoalkoxy)benzylamines, showing subnanomolar binding affinities to the human histamine H3 receptor. These compounds, structurally related to 2-Methoxy-4-(trifluoromethoxy)benzylamine, indicate its potential application in designing new pharmacologically active molecules (Apodaca et al., 2003).
Organic Synthesis and Reactions
Another significant application is in organic synthesis, where related compounds are utilized as intermediates or reactants. For instance, research on the mix-and-heat benzylation of alcohols using bench-stable pyridinium salt showcases a method where a benzylamine derivative could be involved in synthesizing benzyl ethers, indicating a potential role for 2-Methoxy-4-(trifluoromethoxy)benzylamine in similar synthetic routes (Poon & Dudley, 2006).
Fluorescent Probes for Sensing Applications
Additionally, compounds with similar functional groups have been applied in the development of fluorescent probes for sensing pH and metal cations. This suggests that 2-Methoxy-4-(trifluoromethoxy)benzylamine could be useful in creating new fluorescent materials or sensors for biological or environmental monitoring (Tanaka et al., 2001).
Liquid Crystal Technology
Derivatives of benzylamine, particularly those with methoxy and trifluoromethoxy groups, have been explored for their liquid crystalline properties. This area of research suggests the potential use of 2-Methoxy-4-(trifluoromethoxy)benzylamine in materials science, especially in the development of new liquid crystal phases with unique optical properties (Miyajima et al., 1995).
Safety And Hazards
This compound is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
[2-methoxy-4-(trifluoromethoxy)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c1-14-8-4-7(15-9(10,11)12)3-2-6(8)5-13/h2-4H,5,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTIQNAAKCOHFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC(F)(F)F)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(trifluoromethoxy)benzylamine |
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